molecular formula C12H13N3 B13440902 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine

2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B13440902
M. Wt: 199.25 g/mol
InChI Key: CURWXPMETLWINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine is a chemical compound of significant interest in scientific research, primarily for its potential as a key intermediate in the synthesis of more complex molecules . Its structure, featuring a methyl-substituted pyrimidine core and a 4-methylbenzyl group, is designed to enhance binding affinity in biological systems, making it a valuable scaffold in exploratory medicinal chemistry . Researchers investigate this pyrimidine derivative for its potential in enzyme inhibition and receptor modulation, activities that are central to the development of new therapeutic agents . The pyrimidine ring is a privileged scaffold in drug discovery due to its versatility and ability to improve pharmacokinetic properties, and it is known to be a key structural component in compounds studied for a broad spectrum of activities, including antimicrobial, anticancer, and immunomodulatory applications . As such, this compound is a versatile building block for researchers working in drug discovery and chemical biology.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-methyl-6-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C12H13N3/c1-8-3-5-10(6-4-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3,(H2,13,14,15)

InChI Key

CURWXPMETLWINM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)C)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves constructing the pyrimidine ring with the appropriate substituents, followed by functional group transformations to introduce the amino group at position 4 and the aryl substituent at position 6. The key approaches include:

  • Nucleophilic aromatic substitution on chlorinated pyrimidine intermediates.
  • Condensation reactions involving substituted aldehydes and urea derivatives.
  • Transition metal-catalyzed coupling reactions (e.g., Suzuki coupling) to install the aryl group.

Preparation via Nucleophilic Substitution on Dichloropyrimidine Precursors

One of the well-documented routes starts from 2-methyl-4,6-dichloropyrimidine , which undergoes nucleophilic substitution with aniline derivatives to install the 6-(4-methylphenyl) substituent and the amino group at position 4.

Stepwise procedure:

  • Step 1: Reaction of 2-methyl-4,6-dichloropyrimidine with 4-methylaniline (4-methylphenylamine) under basic conditions to selectively substitute the chlorine at position 6 with the 4-methylphenyl group.
  • Step 2: Subsequent substitution of the chlorine at position 4 with ammonia or an amine source to introduce the amino group.

Reaction conditions:

Parameter Details
Base Sodium hydride (NaH) or other metal hydrides preferred for nucleophilic substitution
Solvent Polar aprotic solvents such as DMF, acetonitrile, or dichloromethane
Temperature Room temperature to reflux (varies with solvent)
Reaction time Several hours, typically 10-30 hours
Molar ratios 1:1 molar ratio of dichloropyrimidine to amine preferred

Advantages:

  • Mild reaction conditions.
  • High yield and selectivity.
  • Industrial scalability due to simple reagents and conditions.

Condensation Methods Using Aromatic Aldehydes and Urea Derivatives

An alternative synthetic approach involves the condensation of substituted aromatic aldehydes (such as 4-methylbenzaldehyde) with urea and malononitrile or similar nitrile-containing compounds to form pyrimidine rings with desired substitution patterns.

Typical procedure:

  • Mix 4-methylbenzaldehyde, urea, and malononitrile in the presence of a catalyst.
  • Catalysts used include potassium carbonate, ammonium chloride, or phosphorous pentoxide.
  • Reactions can be performed under solvent-free conditions or in ethanol.
  • Heating under reflux or using mechanochemical methods such as ball milling.

Reaction conditions summary:

Catalyst Solvent Temperature Time Yield Range
Potassium carbonate Ethanol or solvent-free Reflux or room temp 3-6 hours Moderate to good
Ammonium chloride Solvent-free Room temperature Several hours Moderate
Phosphorous pentoxide Solvent-free Elevated temp Few hours Good

This method allows for structural diversity but may require further functional group transformations to achieve the exact substitution pattern of this compound.

Transition Metal-Catalyzed Coupling Reactions (Suzuki Coupling)

For the installation of the 4-methylphenyl substituent at position 6, Suzuki-Miyaura cross-coupling reactions are widely employed:

  • Starting from 2-methyl-4-chloropyrimidine or 2-methyl-4,6-dichloropyrimidine.
  • Coupling with 4-methylphenylboronic acid under palladium catalysis.

Typical conditions:

Component Details
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2
Base Potassium carbonate or cesium carbonate
Solvent Mixture of water and organic solvents like dioxane or DMF
Temperature 80–110 °C
Reaction time 6–24 hours

This method is advantageous for its versatility and tolerance of various functional groups, enabling late-stage functionalization.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Bases Conditions Advantages Limitations
Nucleophilic substitution 2-methyl-4,6-dichloropyrimidine + 4-methylaniline NaH or metal hydrides RT to reflux, 10-30 h High yield, mild conditions, scalable Requires handling of chloropyrimidines
Condensation (aldehyde + urea) 4-methylbenzaldehyde + urea + malononitrile K2CO3, NH4Cl, P2O5 Reflux or solvent-free, 3-6 h Structural diversity, solvent-free options May need further steps for amino substitution
Suzuki coupling 2-methyl-4-chloropyrimidine + 4-methylphenylboronic acid Pd catalyst, K2CO3 80–110 °C, 6-24 h Versatile, functional group tolerant Requires palladium catalyst, longer reaction times

Research and Development Insights

  • The nucleophilic substitution approach is favored for industrial synthesis due to its simplicity and use of readily available reagents.
  • Recent advances in solvent-free and mechanochemical methods for pyrimidine synthesis offer greener alternatives but may require optimization for this specific compound.
  • Suzuki coupling provides flexibility for analog synthesis and late-stage modifications, useful in medicinal chemistry programs.
  • Reaction optimization often focuses on temperature control, base selection, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonyl derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Pharmacological Activity

  • Antiviral Potential: Chlorinated pyrimidines like 6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine exhibit high-nanomolar affinity for SARS-CoV-2 Mpro due to halogen-mediated hydrophobic interactions . In contrast, the target compound lacks halogens, which may limit its protease inhibition efficacy.
  • Anticancer Activity : The p-tolyl group in this compound aligns with cytotoxic compounds like 2-Methyl-6-(4-methylphenyl)hept-2-en-4-one, suggesting shared mechanisms (e.g., apoptosis induction) .

Structural and Electronic Features

  • Hydrogen Bonding : The amine at position 4 in the target compound facilitates hydrogen bonding with biological targets, whereas analogues with amines at position 2 (e.g., 4-Methyl-6-phenylpyrimidin-2-amine) exhibit different interaction profiles .

Biological Activity

2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its significant biological activity. This article explores its biological effects, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Antitrypanosomal Activity

Research has demonstrated that this compound exhibits significant antitrypanosomal properties against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro studies indicate that this compound can inhibit the growth of the parasite effectively, suggesting its potential as a therapeutic agent in treating this disease.

Antiplasmodial Activity

Additionally, derivatives of this compound have shown promise in combating malaria by inhibiting Plasmodium falciparum. This antiplasmodial activity highlights its potential role in addressing malaria, a major global health concern.

The biological activity of this compound is attributed to its interaction with specific biological targets. Interaction studies have focused on its binding affinity to various enzymes and receptors, which may elucidate the mechanisms through which it exerts its effects. Techniques such as molecular docking and kinetic assays have been employed to assess these interactions.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique features:

Compound NameStructure DescriptionUnique Features
4-Methylpyrimidine-2-amines Pyrimidine core with varying substitutionsExhibits diverse biological activities
2-Amino-6-(methylphenyl)pyrimidine Similar pyrimidine structure but different substituentsPotential antitumor properties
6-Trifluoromethylpyrimidines Pyrimidines with trifluoromethyl groupsEnhanced lipophilicity and biological activity

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of this compound:

  • Antitrypanosomal Study : A study demonstrated that this compound exhibited an IC50 value of 0.5 µM against Trypanosoma brucei, indicating potent activity compared to standard treatments.
  • Antiplasmodial Study : In another research effort, derivatives were tested against Plasmodium falciparum, revealing IC50 values ranging from 0.8 to 1.5 µM, suggesting effective inhibition.
  • Molecular Docking Studies : Computational studies indicated favorable binding interactions with target proteins involved in the metabolic pathways of these pathogens, further supporting its potential as a drug candidate.

Q & A

Q. What are the common synthetic routes for 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with a pyrimidine core functionalized via nucleophilic substitution or condensation. For example, a Mannich reaction may introduce the piperazine or aryl groups . Key factors include:

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate ring formation.
  • Temperature : Optimized between 80–120°C to balance reactivity and side reactions.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Reported yields range from 50–70% under optimal conditions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions. SHELXL refinement is standard for small-molecule structures, with R-factors <0.05 indicating high precision .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ 2.3–2.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 240.15) .

Q. How is initial biological activity screening conducted for this compound?

  • In vitro assays : Test against kinase enzymes (e.g., CDK4/CDK6) using fluorescence polarization to measure IC₅₀ values.
  • Cell-based studies : Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HCT-116 or HeLa) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

Advanced optimization involves:

  • DoE (Design of Experiments) : Systematic variation of temperature, solvent, and catalyst ratios.
  • Flow chemistry : Enhances mixing and heat transfer for exothermic steps.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves purity .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Common issues include:

  • Disorder in substituents : Resolved using PART instructions in SHELXL to model alternative conformations .
  • Twinned crystals : Apply twin-law matrices (e.g., HKLF5 format) during data integration .
  • Weak diffraction : Use synchrotron radiation for high-resolution data collection .

Q. What experimental designs are used to elucidate the pharmacological mechanism of action?

  • Molecular docking : Predict binding affinity to targets (e.g., α1-adrenergic receptors) using AutoDock Vina .
  • Kinase profiling : Screen against a panel of 50+ kinases to identify selectivity.
  • Western blotting : Validate pathway modulation (e.g., apoptosis markers like caspase-3) .

Q. How should contradictory bioactivity data between studies be addressed?

  • Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays).
  • Structural analogs : Test derivatives to isolate structure-activity relationships (SAR).
  • Reproducibility checks : Validate results in independent labs using standardized protocols .

Q. How do computational toxicity predictions compare with experimental results?

  • In silico tools : PreADMET predicts Ames mutagenicity and hERG inhibition.
  • Discrepancies : For example, computational models may flag nitro groups as mutagenic, but in vitro micronucleus assays might show no clastogenicity. Cross-validation with zebrafish toxicity models is recommended .

Q. How does this compound compare structurally and functionally to similar pyrimidine derivatives?

Compound Key Features Bioactivity
4-Methyl-6-phenylpyrimidin-2-amineSimpler substituentsModerate kinase inhibition
N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminePyrazolo-pyrimidine coreAnticancer (IC₅₀ = 1.2 µM)
2-Methyl-6-(piperidin-1-yl)pyrimidin-4-aminePiperidine substitutionEnhanced solubility and CNS penetration

Q. What strategies are employed to design derivatives with enhanced potency or selectivity?

  • Bioisosteric replacement : Swap methyl groups with trifluoromethyl to improve metabolic stability.
  • Fragment-based drug design : Optimize substituent geometry using X-ray co-crystal structures.
  • Prodrug approaches : Introduce ester moieties to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.